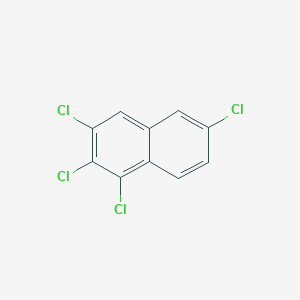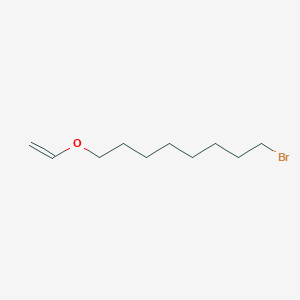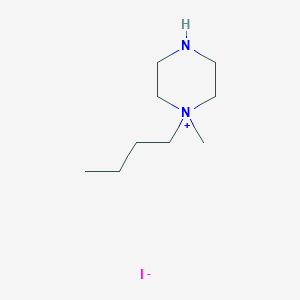
1-Butyl-1-methylpiperazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-methylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazinium salts It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atoms of the piperazine ring, with an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperazin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylpiperazine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
1-Butylpiperazine+Methyl iodide→1-Butyl-1-methylpiperazin-1-ium iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-1-methylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-butyl-1-methylpiperazin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
1-Butyl-1-methylpiperazin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-1-methylpiperazin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Butyl-1-methylpiperazin-1-ium iodide can be compared with other similar compounds such as:
- 1-Butyl-1-methylpiperazin-1-ium chloride
- 1-Butyl-1-methylpiperazin-1-ium bromide
- 1-Butyl-1-methylpiperazin-1-ium hydroxide
Uniqueness: The iodide ion in this compound imparts unique properties such as higher reactivity in nucleophilic substitution reactions compared to its chloride or bromide counterparts. Additionally, the iodide ion can influence the solubility and stability of the compound in different solvents.
Propiedades
Número CAS |
129825-30-5 |
|---|---|
Fórmula molecular |
C9H21IN2 |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
1-butyl-1-methylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C9H21N2.HI/c1-3-4-7-11(2)8-5-10-6-9-11;/h10H,3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MOAVPDDUSXCAIL-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(CCNCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)


![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
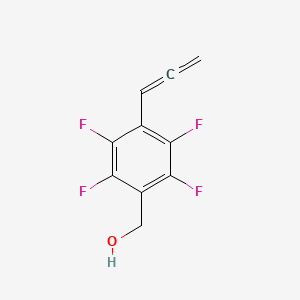
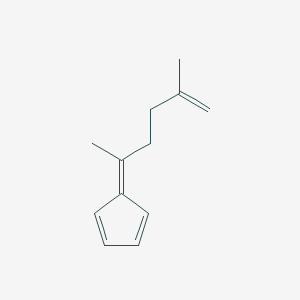
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
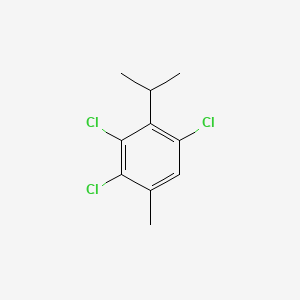

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

